molecular formula C18H16Cl2FN3O3 B4971076 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No. B4971076
M. Wt: 412.2 g/mol
InChI Key: DNKOJMPPJMTAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as DFU, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine acts as a selective sigma-1 receptor agonist, which leads to the activation of downstream signaling pathways. This activation has been shown to modulate various cellular processes, including calcium signaling, neurotransmitter release, and mitochondrial function. The exact mechanism of action of 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is still being studied, but it is believed to have a neuroprotective effect and potential therapeutic applications for neurological disorders.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the improvement of mitochondrial function. It has also been shown to have a neuroprotective effect in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a useful tool for studying the role of sigma-1 receptors in various physiological processes. Its high affinity for the receptor and selectivity make it a valuable compound for studying the effects of sigma-1 receptor activation. However, its limited solubility and stability may pose challenges for certain experiments.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine and its potential applications. One area of research is the development of more potent and selective sigma-1 receptor agonists for therapeutic use. Another direction is the exploration of the role of sigma-1 receptors in other physiological processes, such as immune function and cancer. Additionally, the use of 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine as a tool for studying the effects of sigma-1 receptor activation in vivo may lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzoyl chloride with 2-fluoro-5-methyl-4-nitroaniline to form an intermediate, which is then reacted with piperazine to yield 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. The synthesis method has been optimized to improve the yield and purity of 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, making it a viable option for large-scale production.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. 1-(3,4-dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been used as a tool to study the role of sigma-1 receptors in these processes, and has shown promising results in preclinical studies.

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FN3O3/c1-11-8-17(15(21)10-16(11)24(26)27)22-4-6-23(7-5-22)18(25)12-2-3-13(19)14(20)9-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKOJMPPJMTAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.